molecular formula C4H8N4O3 B8687493 N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide

N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide

Cat. No.: B8687493
M. Wt: 160.13 g/mol
InChI Key: GAYLOVDFGKQKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide is a chemical compound with the molecular formula C4H8N4O3. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is a white to off-white solid that is slightly soluble in chloroform and methanol when heated .

Preparation Methods

The synthesis of N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide involves several steps. One common method is to react S-methyl-N-nitroisothiourea with methylamine in ethanol at 50°C. The resulting product is then reacted with formaldehyde and formic acid at 90°C to yield the final compound . Industrial production methods follow similar synthetic routes but are optimized for larger-scale production.

Chemical Reactions Analysis

N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide involves its interaction with specific molecular targets. In the case of its use as an insecticide intermediate, it targets the nervous system of insects, leading to their paralysis and death. The compound affects the nicotinic acetylcholine receptors, disrupting normal neural transmission .

Comparison with Similar Compounds

N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide is unique due to its specific structure and properties. Similar compounds include:

These compounds are used in similar applications but differ in their chemical structures and specific properties.

Properties

Molecular Formula

C4H8N4O3

Molecular Weight

160.13 g/mol

IUPAC Name

N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide

InChI

InChI=1S/C4H8N4O3/c1-7-3-11-2-5-4(7)6-8(9)10/h2-3H2,1H3,(H,5,6)

InChI Key

GAYLOVDFGKQKCJ-UHFFFAOYSA-N

Canonical SMILES

CN1COCNC1=N[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

30.5 g of paraformaldehyde are added, at room temperature, to a mixture of 20 g of N-methyl-N′-nitroguanidine, 17 g of triethylamine, 100 ml of dioxane and 100 ml of toluene, and the mixture is refluxed for 16 hours and subsequently evaporated in vacuo. The residue is purified by column chromatography [silica gel; dichloromethane/methanol (95:5)], giving the tide compound which melts at 137 to 139°.
Quantity
30.5 g
Type
reactant
Reaction Step One
Name
N-methyl-N′-nitroguanidine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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